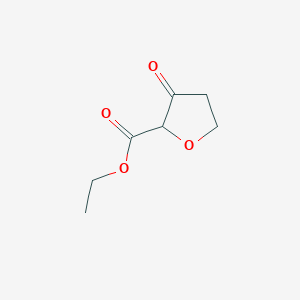

3-Oxo-tetrahydrofuran-2-carboxylic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 3-oxooxolane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-2-10-7(9)6-5(8)3-4-11-6/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPOKAXVLCMKPAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

This method involves the oxidation of 3-hydroxy tetrahydrofuran (3-OH-THF) to produce the target compound. The process is characterized by the use of TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) as a radical mediator, with trichloroisocyanuric acid (TCCA) as the oxidant. The process avoids toxic transition metal wastes and toxic by-products, emphasizing environmental friendliness.

Key Steps:

- Oxidation of 3-hydroxy tetrahydrofuran with TEMPO and TCCA.

- Neutralization of the reaction mixture with inorganic bases like sodium bicarbonate.

- Quenching with sodium sulfite to terminate the oxidation.

Reaction Conditions:

- Temperature: $$10^\circ C$$ to $$25^\circ C$$

- Oxidant: TCCA (1.0–2.0 mol equivalents)

- Catalyst: TEMPO (0.01–0.02 mol equivalents)

- Solvent: Dichloromethane or ethyl acetate

- No need for buffering agents like NaHCO$$_3$$ during oxidation, simplifying the process.

Data Table:

| Parameter | Condition | Reagents | Yield | Notes |

|---|---|---|---|---|

| Oxidant | 1.0–2.0 mol equiv | TCCA | - | Excess ensures completion |

| Catalyst | 0.01–0.02 mol equiv | TEMPO | - | Added slowly for control |

| Temperature | $$10^\circ C$$ to $$25^\circ C$$ | - | - | Mild conditions |

| Solvent | Dichloromethane / Ethyl acetate | - | - | For safety and control |

| Neutralization | NaHCO$$_3$$ | - | - | Post-reaction |

Research Findings:

- The process yields high purity 3-oxo-tetrahydrofuran derivatives without transition metal waste.

- The oxidation proceeds efficiently under mild conditions, with the reaction being scalable and environmentally benign.

Two-Step Cyclization from 4-Hydroxybutyric Acid Methyl Ester

Method Overview:

This route involves a substitution reaction followed by intramolecular cyclization to form the tetrahydrofuran ring with a keto group at the 3-position.

Key Steps:

- Substitution reaction of 4-hydroxybutyric acid methyl ester with diazoacetic acid ethyl ester in the presence of catalysts such as Zn(OTf)$$2$$, ZnCl$$2$$, or Pd(OTf)$$_2$$.

- Cyclization under acidic conditions (p-toluenesulfonic acid, PTSA) at elevated temperatures (160–180°C).

Reaction Conditions:

- Catalyst: Zn(OTf)$$_2$$ or similar

- Solvent: Toluene

- Temperature: $$160^\circ C$$ to $$180^\circ C$$

- Reaction time: ~18 hours

Data Table:

| Step | Reagents | Catalyst | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Substitution | Ethyl diazoacetate | Zn(OTf)$$_2$$ | Room temp | - | Mild, no inert gas needed |

| Cyclization | PTSA | - | 160–180°C | About 56% (mixture) | Purification via chromatography |

Research Findings:

- This method provides a straightforward synthesis with mild reaction conditions.

- The process avoids toxic reagents and requires no inert atmosphere, making it suitable for scale-up.

Alternative Synthesis via Nucleophilic Substitution and Intramolecular Cyclization

Method Overview:

This method involves the preparation of a key intermediate through nucleophilic substitution, followed by cyclization under acidic conditions to form the desired keto-ester.

Key Steps:

- Preparation of intermediate using diethyl ethylmalonate and carbonyldiimidazole.

- Cyclization with potassium tert-butoxide in tetrahydrofuran (THF) at room temperature.

- Purification through distillation and chromatography.

Data Table:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Intermediate synthesis | Diethyl ethylmalonate, carbonyldiimidazole | Room temp, inert atmosphere | - | Mild conditions |

| Cyclization | Potassium tert-butoxide | THF, room temp | 45% | No inert gas needed |

| Purification | Distillation, chromatography | - | - | High purity product |

Research Findings:

- This route offers a high-yield, mild, and scalable process.

- Suitable for producing derivatives with minimal by-products.

Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Oxidation of 3-hydroxy tetrahydrofuran | Mild, environmentally friendly, no transition metals | High purity, scalable | Requires careful control of oxidant addition |

| Substitution and cyclization from 4-hydroxybutyric acid methyl ester | Mild conditions, no inert atmosphere | Good yields, straightforward | Moderate yield of mixture, purification needed |

| Nucleophilic substitution with diethyl malonate | Mild, high yield, scalable | Minimal by-products | Multi-step process |

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-tetrahydrofuran-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming tetrahydrofuran-2-carboxylic acid ethyl ester.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Tetrahydrofuran-2-carboxylic acid ethyl ester.

Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Intermediate in Drug Synthesis:

3-Oxo-THF serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of functional groups that are essential for biological activity. For instance, it has been utilized in the development of anti-inflammatory and antibacterial agents.

Case Study: Synthesis of Antibacterial Agents

A notable example includes its application in synthesizing novel antibacterial agents that target resistant strains of bacteria. Researchers have reported that derivatives of 3-Oxo-THF exhibit enhanced activity against Gram-positive bacteria, showcasing its potential as a scaffold for drug development .

Pharmacological Studies:

Studies indicate that compounds derived from 3-Oxo-THF possess promising pharmacological properties, including anti-cancer and anti-viral activities. This has led to ongoing investigations into its derivatives as potential therapeutic agents .

Organic Synthesis Applications

Versatile Building Block:

3-Oxo-THF is recognized as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for constructing complex molecular architectures.

Synthesis Methodologies:

The compound can be synthesized through several methodologies, including oxidation reactions involving 3-hydroxy tetrahydrofuran using oxidizing agents like TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) and TCCA (trichloroisocyanuric acid) under mild conditions . These processes are notable for their efficiency and environmental friendliness compared to traditional methods.

Chemical Properties and Safety

Chemical Structure:

The chemical structure of 3-Oxo-THF allows it to participate in various reactions such as nucleophilic additions and cycloadditions. Its functional groups make it reactive under specific conditions, which is advantageous for synthetic applications.

Safety Considerations:

While handling 3-Oxo-THF, safety measures must be observed due to its irritant properties. It can cause skin irritation and serious eye damage upon contact, necessitating appropriate safety protocols during laboratory work .

Comparative Analysis of Synthesis Methods

| Synthesis Method | Key Features | Yield | Environmental Impact |

|---|---|---|---|

| TEMPO-TCCA Protocol | Mild conditions, good yields | High | Low |

| Traditional Methods | Harsh conditions, lower yields | Moderate | Higher |

| Continuous Flow Synthesis | Efficient and scalable | Very High | Minimal |

Mechanism of Action

The mechanism of action of 3-Oxo-tetrahydrofuran-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Heterocyclic Rings and Functional Groups

A. 4-Oxo-2-trifluoromethyl-tetrahydro-thiophene-3-carboxylic Acid Methyl Ester ()

- Structure : Tetrahydrothiophene (sulfur-containing ring) with a ketone at position 4, trifluoromethyl group at position 2, and methyl ester at position 3.

- Key Differences: The sulfur atom increases lipophilicity and reduces hydrogen-bonding capacity compared to the oxygen in tetrahydrofuran.

- Applications : Likely used in fluorinated drug intermediates due to its stability and metabolic resistance .

B. (S)-3-Oxo-cyclopentanecarboxylic Acid Methyl Ester ()

- Structure : Cyclopentane ring with a ketone at position 3 and methyl ester at position 1.

- Key Differences :

- The absence of a heteroatom in the ring reduces polarity compared to tetrahydrofuran derivatives.

- The methyl ester (vs. ethyl) decreases lipophilicity, affecting bioavailability.

- Applications : Pharmaceutical intermediate for chiral synthesis due to its stereochemical purity .

C. Ethyl 3-oxocyclobutanecarboxylate ()

- Structure : Cyclobutane ring with a ketone at position 3 and ethyl ester.

- Key Differences :

- Smaller ring size introduces significant ring strain, increasing reactivity in ring-opening reactions.

- Reduced steric hindrance compared to tetrahydrofuran derivatives.

- Applications: Potential use in strained intermediates for polymer or small-molecule synthesis .

Functional Group Variations: Ester and Ketone Positioning

A. Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate ()

- Structure : Partially unsaturated six-membered dihydropyridine ring with a ketone at position 2 and ethyl ester at position 3.

- Key Differences: Conjugation in the dihydropyridine ring enhances aromaticity and electronic delocalization, altering UV absorption properties. The ethyl ester at position 3 may stabilize enol tautomers, influencing acidity (pKa ~5–6) .

B. Ethyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate ()

- Structure : Aromatic trifluoromethylphenyl group attached to an oxoacetate ethyl ester.

- Key Differences: The electron-deficient trifluoromethyl group directs electrophilic substitution reactions to specific positions on the aromatic ring. Enhanced lipophilicity (logP ~2.8) compared to non-fluorinated analogues.

- Applications : Intermediate in agrochemicals or fluorinated pharmaceuticals .

Table 1: Key Properties of Target Compound and Analogues

| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | logP (Predicted) | Key Applications |

|---|---|---|---|---|---|

| 3-Oxo-tetrahydrofuran-2-carboxylic acid ethyl ester | C₇H₁₀O₄ | 158.15 | ~250–270 (est.) | 0.5–1.2 | Pharmaceutical intermediates |

| 4-Oxo-2-trifluoromethyl-tetrahydro-thiophene-3-carboxylic acid methyl ester | C₇H₇F₃O₃S | 228.19 | N/A | 1.8–2.5 | Fluorinated drug synthesis |

| (S)-3-Oxo-cyclopentanecarboxylic acid methyl ester | C₇H₁₀O₃ | 142.15 | ~200–220 (est.) | 0.3–0.8 | Chiral synthesis |

| Ethyl 3-oxocyclobutanecarboxylate | C₇H₁₀O₃ | 142.15 | ~180–200 (est.) | 0.9–1.4 | Strained intermediates |

| Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate | C₈H₉NO₃ | 167.16 | 369.66 | 0.7–1.3 | UV-active materials |

Biological Activity

3-Oxo-tetrahydrofuran-2-carboxylic acid ethyl ester, also known by its chemical identifier CAS No. 773140-46-8, is a compound that has garnered attention in various biochemical and pharmacological studies. Its unique structure, featuring a tetrahydrofuran ring and a carboxylic acid moiety, suggests potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Molecular Formula : C₇H₁₂O₃

- Molecular Weight : 144.17 g/mol

- Functional Groups : Ester, carbonyl, and tetrahydrofuran ring

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly concerning its interaction with enzymes and cellular pathways. Key findings include:

- Enzyme Interaction : The compound has shown the ability to interact with specific enzymes, potentially acting as an inhibitor or modulator of enzyme activity. This interaction is crucial for its role in metabolic pathways.

- Cellular Effects : Research indicates that this compound can influence cell signaling pathways, gene expression, and overall cellular metabolism. For instance, it may modulate neurotransmitter activity in neuronal cells.

- Toxicity and Dosage Effects : Studies suggest that the biological effects of this compound are dose-dependent. At lower concentrations, it may exhibit beneficial effects, while higher doses could lead to cytotoxicity and disruption of normal cellular functions.

The mechanisms through which this compound exerts its biological effects include:

- Receptor Binding : The compound may bind to specific receptors or proteins, altering their conformation and function.

- Gene Regulation : It can interact with transcription factors or other regulatory proteins, thereby influencing the expression of target genes.

- Metabolic Pathway Involvement : The compound participates in various metabolic pathways, affecting the synthesis and degradation of biomolecules.

Table 1: Summary of Biological Activities

Case Studies

Several studies have highlighted the biological relevance of this compound:

- Neurotransmitter Modulation : In vitro studies demonstrated that this compound could enhance neurotransmitter release in neuronal cultures, suggesting potential applications in neuropharmacology.

- Antiviral Activity : Preliminary findings indicate that the compound may possess antiviral properties by inhibiting viral replication mechanisms in specific models of infection.

- Metabolic Profiling : Metabolic studies have shown that the compound undergoes hydrolysis to form active metabolites, which may contribute to its biological effects.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-oxo-tetrahydrofuran-2-carboxylic acid ethyl ester, and how do reaction parameters influence yield?

The ester can be synthesized via cyclization reactions using acidic catalysts (e.g., BF₃·Et₂O) or enzymatic esterification. Key parameters include pH (e.g., optimal enzymatic activity at pH 6.2), temperature (e.g., 5°C for minimizing hydrolysis), and solvent polarity. Ethyl ester formation often involves transesterification of methyl precursors or direct carboxylate activation with ethanol . Yield optimization requires careful control of stoichiometry and catalyst loading, as excess acid can promote side reactions like decarboxylation .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

- NMR : ¹H and ¹³C NMR identify substituents on the tetrahydrofuran ring and ester carbonyl (δ ~170 ppm). DEPT-135 confirms CH₂/CH₃ groups.

- IR : Strong C=O stretches (~1740 cm⁻¹) for ester and ketone groups.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 173.1). Validation involves comparison with computed spectra (DFT) or crystallographic data (if available). For ambiguous signals, 2D NMR (COSY, HSQC) resolves coupling patterns .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced stability or reactivity?

Density Functional Theory (DFT) predicts electrophilic/nucleophilic sites by mapping electrostatic potential surfaces. For example, the ketone group at C3 is susceptible to nucleophilic attack, while the ester carbonyl (C2) participates in cycloadditions. Transition-state modeling (e.g., IRC calculations) optimizes reaction pathways for derivatives, such as Claisen condensations or Michael additions . Solvent effects (PCM models) and steric hindrance from the tetrahydrofuran ring are critical in predicting regioselectivity .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts in catalytic cyclization?

- Mechanistic Studies : Isotopic labeling (e.g., ¹⁸O) tracks oxygen migration during cyclization.

- In Situ Monitoring : ReactIR or HPLC-MS identifies intermediates (e.g., enol ethers) that deviate from proposed pathways.

- Crystallography : SHELXL refines crystal structures to confirm stereochemistry, distinguishing between diastereomers . Contradictions in NMR vs. X-ray data may arise from dynamic effects (e.g., ring puckering), resolved via variable-temperature NMR .

Q. How does the steric environment of the tetrahydrofuran ring influence enzymatic recognition in prodrug applications?

Molecular docking (AutoDock Vina) reveals that the ring’s puckered conformation affects binding to hydrolases. For instance, the C2 ester’s orientation determines accessibility to catalytic triads in esterases. Modifying substituents at C5 (e.g., hydroxy groups) alters hydrogen-bonding interactions, impacting hydrolysis rates in vivo .

Methodological Challenges

Q. What are the pitfalls in optimizing enantioselective synthesis of this compound, and how are they addressed?

Chiral resolution via HPLC (Chiralpak columns) or enzymatic kinetic resolution (lipases) often yields low enantiomeric excess (ee) due to the compound’s planar ketone. Strategies include:

- Chiral Auxiliaries : Temporarily introducing a bulky group (e.g., menthol) to bias ring closure.

- Asymmetric Catalysis : Ru-BINAP complexes promote hydrogenation with >90% ee .

- Dynamic Kinetic Resolution : Racemization catalysts (e.g., Shvo’s catalyst) coupled with enzymatic hydrolysis .

Q. How can conflicting chromatographic purity results (HPLC vs. GC) be reconciled during quality control?

- Matrix Effects : GC may decompose thermally labile esters; use low-pressure LC-MS instead.

- Column Selectivity : Reverse-phase HPLC (C18) separates polar byproducts, while GC-MS detects volatile impurities. Cross-validate with ¹H NMR integration of diagnostic peaks (e.g., ethyl group protons) .

Applications in Drug Development

Q. What role does this ester play as a synthon in antitumor or antimicrobial agents?

It serves as a precursor for α,β-unsaturated ketones via aldol condensation, which are key intermediates in thienopyrimidine antitumor agents (e.g., DHFR inhibitors). The ester’s electron-withdrawing groups enhance reactivity in nucleophilic aromatic substitution, enabling coupling with heterocycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.